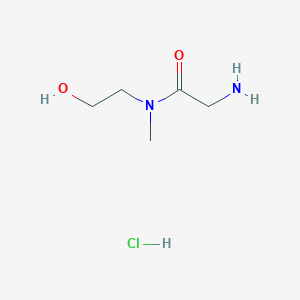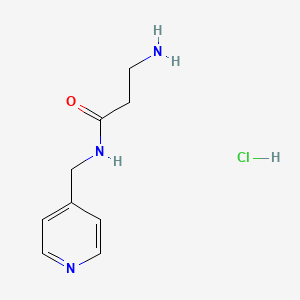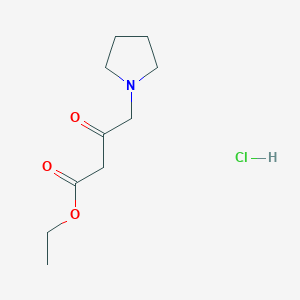
1-(2,4,6-Trifluorophenyl)-2-thiourea
Descripción general
Descripción
The compound “1-(2,4,6-Trifluorophenyl)-2-thiourea” is a derivative of thiourea, which is characterized by the presence of a trifluorophenyl group. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The trifluorophenyl group is a phenyl ring substituted with three fluorine atoms, which can significantly alter the chemical properties of the compound .
Chemical Reactions Analysis
Thioureas, including possibly “this compound”, can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, hydrogen bond donors, and nucleophiles in organic synthesis .
Aplicaciones Científicas De Investigación
Antipathogenic Activity
1-(2,4,6-Trifluorophenyl)-2-thiourea derivatives exhibit significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These strains are known for their ability to grow in biofilms, and the presence of iodine, bromide, or fluorine atoms enhances the anti-pathogenic properties of these derivatives, making them potential candidates for antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Spectroscopic and Structural Characterization
These derivatives have been characterized through spectroscopic methods and single crystal XRD. The molecular structure, vibrational frequencies, and vibrational assignments are experimentally and theoretically investigated. These studies help in understanding the stability of the molecule, charge transfer, and possible reactive centers, which is crucial for the development of new compounds (Mary et al., 2016).
Enzyme Inhibition and Mercury Sensing
Unsymmetrical thiourea derivatives, including this compound, are efficient enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase. They also demonstrate potential as sensing probes for detecting toxic metals like mercury. This dual functionality makes them significant in both medical and environmental applications (Rahman et al., 2021).
Pharmaceutical Applications
Thiourea derivatives are studied for their pharmacological applications. They have shown potential in various fields such as organic synthesis and pharmaceutical industries. Their activities in inhibiting enzymes and antibacterial properties, as well as their safety in animal models, suggest their applicability in drug development (Naz et al., 2020).
Organocatalysis
In the field of organocatalysis, thioureas play a critical role due to their ability to form hydrogen bonds, activating substrates for various reactions. The presence of fluorine atoms, like in this compound, can enhance the acidity and hydrogen-bonding properties of these catalysts, influencing yields and selectivity in reactions (Jiménez et al., 2016).
Molecular Docking Studies
Molecular docking studies have been conducted on thiourea derivatives to understand their interactions with specific proteins. This is crucial for drug development, as it helps identify potential binding sites and the effectiveness of these compounds as drug candidates (Hussain et al., 2020).
Propiedades
IUPAC Name |
(2,4,6-trifluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPVNYDSJLSSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=S)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300188 | |
| Record name | N-(2,4,6-Trifluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208173-23-3 | |
| Record name | N-(2,4,6-Trifluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4,6-Trifluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





-methanone hydrochloride](/img/structure/B1398357.png)










